molecular formula C36H33FN6O3S3 B11098740 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11098740
M. Wt: 712.9 g/mol
InChI Key: FUBCONZASDGVBM-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including benzothiazole, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole and triazole intermediates, followed by coupling reactions to form the final product. Common reagents used in these steps include various amines, acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be a candidate for drug development. Its various functional groups may interact with biological targets, making it a potential lead compound for therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-[2-({2-[(4-BROMOPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-[2-({2-[(4-FLUOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C36H33FN6O3S3

Molecular Weight

712.9 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C36H33FN6O3S3/c1-36(2,3)23-9-16-28(17-10-23)46-20-31-41-42-34(43(31)27-7-5-4-6-8-27)47-21-32(44)39-26-15-18-29-30(19-26)49-35(40-29)48-22-33(45)38-25-13-11-24(37)12-14-25/h4-19H,20-22H2,1-3H3,(H,38,45)(H,39,44)

InChI Key

FUBCONZASDGVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=C(C=C6)F

Origin of Product

United States

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